(3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al
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Overview
Description
(3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al is an organic compound that features a tert-butyldiphenylsilyl group attached to a butanal backbone. This compound is notable for its use in organic synthesis, particularly as a protecting group for alcohols due to the stability and steric hindrance provided by the tert-butyldiphenylsilyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al typically involves the protection of the hydroxyl group of a butan-1-al derivative using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. Flow microreactor systems may be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be cleaved under acidic or basic conditions to regenerate the free hydroxyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid in methanol or tetrabutylammonium fluoride in tetrahydrofuran
Major Products Formed
Oxidation: (3S)-3-(tert-Butyldiphenylsilyloxy)-butanoic acid.
Reduction: (3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-ol.
Substitution: (3S)-3-Hydroxybutan-1-al
Scientific Research Applications
(3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al is used in various scientific research applications:
Biology: In the study of enzyme mechanisms where the protection of hydroxyl groups is necessary.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which (3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al exerts its effects primarily involves the steric hindrance and electronic effects provided by the tert-butyldiphenylsilyl group. This group protects the hydroxyl functionality from nucleophilic attack and other reactive species, allowing selective reactions to occur at other sites in the molecule .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyloxy compounds: These compounds also serve as protecting groups but offer less steric hindrance compared to tert-butyldiphenylsilyloxy compounds.
Trimethylsilyloxy compounds: These are more volatile and less stable than tert-butyldiphenylsilyloxy compounds.
Triisopropylsilyloxy compounds: Provide similar steric protection but are bulkier and less commonly used
Uniqueness
(3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al is unique due to the combination of steric hindrance and stability provided by the tert-butyldiphenylsilyl group, making it particularly useful in complex organic syntheses where selective protection of hydroxyl groups is required .
Properties
CAS No. |
364597-23-9 |
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Molecular Formula |
C20H26O2Si |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(3S)-3-[tert-butyl(diphenyl)silyl]oxybutanal |
InChI |
InChI=1S/C20H26O2Si/c1-17(15-16-21)22-23(20(2,3)4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,16-17H,15H2,1-4H3/t17-/m0/s1 |
InChI Key |
VTHDATLBSMPZON-KRWDZBQOSA-N |
Isomeric SMILES |
C[C@@H](CC=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Canonical SMILES |
CC(CC=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
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